2-Amino-5-fluoro-N-phenylbenzamide
Overview
Description
2-Amino-5-fluoro-N-phenylbenzamide is an organic compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 g/mol . It is characterized by the presence of an amino group, a fluoro substituent, and a phenyl group attached to a benzamide core. This compound is typically found in the form of an off-white to light red powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-N-phenylbenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride to form 2,5-difluorobenzaldoxime. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield 2,5-difluoroaniline. Finally, the 2,5-difluoroaniline is reacted with phenyl isocyanate to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions typically result in the replacement of the fluoro group with other functional groups .
Scientific Research Applications
2-Amino-5-fluoro-N-phenylbenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorobenzoic acid: This compound shares a similar structure but lacks the phenyl group attached to the benzamide core.
2-Amino-5-fluoro-N-methylbenzamide: Similar to 2-Amino-5-fluoro-N-phenylbenzamide but with a methyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the amino and fluoro groups, along with the phenyl group, allows for a wide range of chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-amino-5-fluoro-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCUYKGRVYUUCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655466 | |
Record name | 2-Amino-5-fluoro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60041-89-6 | |
Record name | 2-Amino-5-fluoro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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